Thiocysteine

Catalog No.
S545208
CAS No.
5652-32-4
M.F
C3H7NO2S2
M. Wt
153.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiocysteine

CAS Number

5652-32-4

Product Name

Thiocysteine

IUPAC Name

2-amino-3-(disulfanyl)propanoic acid

Molecular Formula

C3H7NO2S2

Molecular Weight

153.23 g/mol

InChI

InChI=1S/C3H7NO2S2/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6)

InChI Key

XBKONSCREBSMCS-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)N)SS

solubility

Soluble in DMSO

Synonyms

thiocysteine, thiocysteine, (D)-isomer, thiocysteine, (L)-isomer

Canonical SMILES

C(C(C(=O)O)N)SS

Isomeric SMILES

C([C@@H](C(=O)O)N)SS

The exact mass of the compound Thiocysteine is 152.9918 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. It belongs to the ontological category of S-substituted L-cysteine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Enzyme Function and Regulation

Thiocysteine's structural similarity to cysteine allows it to interact with enzymes that typically utilize cysteine. Researchers can use thiocysteine as a tool to study enzyme mechanisms and regulation. By substituting cysteine with thiocysteine in an enzyme and observing changes in activity, scientists can gain insights into the role of the sulfur group in the catalytic process [].

This approach has been used to investigate enzymes like rhodanese, which plays a role in cyanide detoxification []. By understanding how these enzymes interact with thiocysteine, researchers can potentially develop new strategies for enzyme inhibition or modulation.

Protein Folding and Stability

The presence of a sulfur atom in the side chain of both cysteine and thiocysteine influences protein folding and stability. Studies have explored how replacing cysteine with thiocysteine affects protein structure and function. This can provide valuable information about the importance of specific amino acid side chains in protein conformation [].

Additionally, thiocysteine's unique chemical properties can be used to design new proteins with desired functions. For instance, researchers have engineered proteins with disulfide bridges containing thiocysteine instead of cysteine. These modified proteins may exhibit altered stability or reactivity, opening doors for novel applications in biotechnology [].

Thiocysteine is a sulfur-containing amino acid that plays a significant role in various biochemical processes. It is structurally similar to cysteine, with the notable difference being the presence of an additional sulfur atom in its side chain. The chemical formula for thiocysteine is C3H7NO2SC_3H_7NO_2S, and it is often represented as RSHR-SH where RR denotes the side chain. Thiocysteine can exist in different forms, including its oxidized state, thiocystine, which contains disulfide bonds.

  • Formation from Cystine: Thiocysteine can be synthesized through the β-elimination reaction of cystine, typically catalyzed by enzymes such as γ-cystathionase .
  • Reactivity with Nucleophiles: Thiocysteine exhibits strong nucleophilic properties due to the presence of a thiol group. It can react with electrophiles to form various derivatives, including persulfides and polysulfides, which are important in redox signaling .
  • Decomposition Pathways: In acidic or reducing environments, thiocysteine can decompose into hydrogen sulfide and other sulfur species, which are significant in biological systems .

Thiocysteine has been implicated in various biological activities:

  • Antioxidant Properties: Similar to cysteine, thiocysteine acts as an antioxidant, helping to mitigate oxidative stress by scavenging reactive oxygen species .
  • Role in Metabolism: It is involved in the synthesis of other sulfur-containing compounds and can participate in metabolic pathways that regulate cellular redox states .
  • Potential Therapeutic Effects: Research suggests that thiocysteine may have therapeutic potential in conditions involving oxidative stress and inflammation due to its ability to modulate redox reactions .

Thiocysteine can be synthesized through several methods:

  • Enzymatic Synthesis: The most common method involves the enzymatic conversion of cysteine or cystine through specific lyases that facilitate the addition of a sulfur atom .
  • Chemical Synthesis: Thiocysteine can also be produced chemically through reactions involving thiol compounds and sulfur sources under controlled conditions .
  • Biosynthetic Pathways: Natural biosynthetic pathways have been identified that utilize thiocysteine lyases as part of polyketide synthase domains, indicating a complex interplay in natural product biosynthesis .

Thiocysteine has several applications across various fields:

  • Pharmaceuticals: It is being explored for its potential use in drug formulations aimed at treating diseases related to oxidative stress and inflammation .
  • Biochemical Research: Thiocysteine serves as a model compound for studying redox chemistry and protein interactions involving sulfur species .
  • Agriculture: Its role in plant metabolism may be leveraged for developing biostimulants that enhance crop resilience against stressors.

Research on thiocysteine's interactions has revealed:

  • Reactivity with Metal Ions: Thiocysteine can bind with metal ions, influencing their bioavailability and activity within biological systems .
  • Interactions with Proteins: Studies indicate that thiocysteine may modify protein structures through post-translational modifications, affecting protein function and stability .

Thiocysteine shares similarities with several other sulfur-containing compounds. Here’s a comparison highlighting its uniqueness:

CompoundStructureKey FeaturesUnique Aspects
CysteineC3H7NO2SC_3H_7NO_2SContains one sulfur atom; essential amino acidFundamental building block for proteins
CystineC6H12N2O4S2C_6H_{12}N_2O_4S_2Oxidized form of cysteine; contains disulfide bondsStabilizes protein structures
HomocysteineC4H9NO2SC_4H_9NO_2SContains one additional carbon; linked to cardiovascular diseasesAssociated with health risks
MethionineC5H11NO2SC_5H_{11}NO_2SEssential amino acid; contains a thioether groupPrecursor for various biomolecules

Thiocysteine's distinctive feature is its ability to participate actively in redox reactions due to its unique sulfur composition, making it particularly relevant in biochemical processes related to oxidative stress and cellular signaling.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

152.99182081 g/mol

Monoisotopic Mass

152.99182081 g/mol

Heavy Atom Count

8

LogP

-1.917

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3RZ74WA9J2

Other CAS

6165-31-7
5652-32-4

Wikipedia

S-Mercaptocysteine
L-thiocysteine

Dates

Last modified: 04-14-2024
1: Shimizu A. [Analysis of variant and modified structures of proteins by mass spectrometry--application for clinical laboratory test]. Rinsho Byori. 2006 Sep;54(9):924-34. Japanese. PubMed PMID: 17063874.
2: Nakanishi T, Sato T, Sakoda S, Yoshioka M, Shimizu A. Modification of cysteine residue in transthyretin and a synthetic peptide: analyses by electrospray ionization mass spectrometry. Biochim Biophys Acta. 2004 Apr 8;1698(1):45-53. PubMed PMID: 15063314.
3: Włodek LB, Wróbel M. Selective modulation of non-protein sulfhydryl levels in Ehrlich ascites tumor bearing mice. Neoplasma. 1996;43(4):259-63. PubMed PMID: 8931751.
4: Gentry-Weeks CR, Spokes J, Thompson J. beta-Cystathionase from Bordetella avium. Role(s) of lysine 214 and cysteine residues in activity and cytotoxicity. J Biol Chem. 1995 Mar 31;270(13):7695-702. PubMed PMID: 7706318.
5: Robertson KA, Seymour JL, Hsia MT, Allen JR. Covalent interaction of dehydroretronecine, a carcinogenic metabolite of the pyrrolizidine alkaloid monocrotaline, with cysteine and glutathione. Cancer Res. 1977 Sep;37(9):3141-4. PubMed PMID: 884667.

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